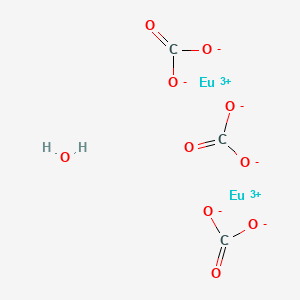

Europium(III) carbonate hydrate

Descripción

Propiedades

IUPAC Name |

europium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Eu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWSECGKSXRERD-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Eu+3].[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Eu2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86546-99-8 | |

| Record name | Europium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Optimization Parameters

-

Reactant Ratio : Stoichiometric excess of ammonium carbonate (1.5:1 molar ratio to Eu) maximizes yield.

-

Temperature : Elevated temperatures (60°C) reduce particle agglomeration, yielding finer powders.

-

Drying : Vacuum drying at 80°C preserves hydrate integrity while removing residual ammonia.

Carbon Dioxide Saturated Solution Technique

This method leverages supercritical CO to enhance carbonate ion concentration, bypassing the need for ammonium salts. Europium oxide (EuO) is suspended in water, and CO is introduced under pressure (5–10 bar), facilitating the reaction:

The process achieves >95% yield with 99.9% purity, as CO saturation minimizes side reactions. Critical advantages include reduced waste (no ammonium byproducts) and scalability for industrial production.

Thermal Decomposition of Europium Acetate

Europium(III) acetate (Eu(CHCOO)) decomposes at 300–400°C to form this compound in the presence of moisture:

This method, adapted from europium acetate synthesis patents, requires precise temperature control to avoid over-decomposition to EuO. The hydrate forms transiently during cooling, necessitating rapid quenching in a humid atmosphere.

Sodium Bicarbonate Reaction in CO2_22 Environment

A scalable industrial method involves reacting europium nitrate with sodium bicarbonate (NaHCO) under CO flow:

Key parameters include:

This method achieves 99.99% purity, making it suitable for high-performance phosphors.

Hydrothermal Synthesis Approach

Hydrothermal methods enable precise crystal growth under autogenous pressure. A mixture of Eu(NO), sodium carbonate (NaCO), and deionized water is heated in a Teflon-lined autoclave at 170°C for 72 hours. The reaction proceeds as:

This method produces single-crystalline hydrates with uniform morphology, ideal for photoluminescence applications.

Comparative Analysis of Synthesis Methods

Recent Advances and Optimization Techniques

Recent studies focus on enhancing europium recovery and reducing energy consumption:

Análisis De Reacciones Químicas

Types of Reactions

Europium(III) carbonate hydrate undergoes several types of chemical reactions:

Decomposition: At high temperatures, europium(III) carbonate decomposes to form europium(III) oxide and carbon dioxide. [ \text{Eu}_2(\text{CO}_3)_3 \rightarrow \text{Eu}_2\text{O}_3 + 3 \text{CO}_2 \uparrow ]

Acid Reaction: Europium(III) carbonate is soluble in acids, releasing carbon dioxide. [ \text{Eu}_2(\text{CO}_3)_3 + 6 \text{H}^+ \rightarrow 2 \text{Eu}^{3+} + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid) and bases (e.g., ammonium carbonate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from reactions involving this compound include europium(III) oxide and carbon dioxide. These products are significant in various industrial and scientific applications.

Aplicaciones Científicas De Investigación

Phosphors in Lighting and Display Technologies

Description : Europium compounds are essential in the production of phosphors used in various lighting technologies.

- Applications :

- Cathode-ray tubes (CRTs) : Europium-doped phosphors emit red light, crucial for color display technologies.

- Fluorescent lamps and LEDs : Used to enhance brightness and color rendering in lighting solutions.

Case Study : In a study on phosphor materials for LED technology, europium(III) carbonate hydrate was shown to improve the efficiency of red phosphors, leading to better color quality in lighting applications .

Catalysts in Chemical Reactions

Description : this compound serves as a catalyst in various chemical processes.

- Applications :

- Organic synthesis : It has been noted for its effectiveness in C-H activation and C-C bond formation reactions.

- Petroleum refining and environmental protection : Used as catalysts in processes aimed at reducing emissions and improving fuel quality.

Case Study : Research demonstrated that europium-based catalysts significantly enhance reaction rates in organic synthesis, making them valuable in industrial applications .

Glass and Ceramics Manufacturing

Description : The compound is utilized to impart specific optical properties to glass and ceramics.

- Applications :

- Coloring agents : Adds distinctive red or blue hues to glass products.

- Phosphorescent materials : Used to create glass that glows under specific conditions.

Case Study : In the production of specialty glass, this compound was incorporated to achieve desired luminescent properties, enhancing both aesthetic appeal and functionality .

Security Features

Description : Europium compounds are employed as security features due to their luminescent properties.

- Applications :

- Banknotes and passports : Incorporated into documents to prevent counterfeiting through UV luminescence.

Case Study : A study on anti-counterfeiting measures highlighted the effectiveness of europium-doped materials in enhancing the security of currency notes through unique fluorescence patterns .

Nuclear Industry Applications

Description : Europium plays a critical role in nuclear technology.

- Applications :

- Neutron absorption : Used in control rods within nuclear reactors to manage fission rates.

Case Study : Research indicates that europium's neutron-capturing capabilities make it an essential component for maintaining safety and efficiency in nuclear reactors .

Mecanismo De Acción

The mechanism by which europium(III) carbonate hydrate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet or visible light, europium ions emit light in the visible spectrum, making them useful in various imaging and display applications. The molecular targets and pathways involved include the interaction of europium ions with organic ligands, which enhances their luminescent properties through the "antenna effect" .

Comparación Con Compuestos Similares

Structural and Compositional Differences

Solubility and Stability

- Carbonate vs. Hydroxide/Sulfate : Eu(III) hydroxide (solubility constant: 1.538 × 10⁻⁵ at 20°C) and sulfate (solubility constant: 2.56) are less soluble than nitrate or acetate hydrates . Europium carbonate hydrate is presumed to have low solubility due to its incorporation into mineral matrices (e.g., uranyl carbonate sheets) .

- Thermal Stability : Europium carbonate hydrate retains fewer water ligands (e.g., [Eu₂(ox)(CO₃)₂(H₂O)₂]ₙ) compared to europium oxalate pentahydrate, improving thermal resilience . Nitrate and acetate hydrates lose water more readily upon heating .

Luminescence Properties

- Carbonate Hydrate : Exhibits strong red emission (615 nm) with a quantum yield of 10.6%, attributed to reduced water-induced quenching .

- Oxalate Hydrate : Lower quantum yield due to higher water content .

- Nitrate/Acetate Hydrates: Weak luminescence due to efficient non-radiative decay from high water coordination .

Comparison with Other Lanthanide Carbonates

Cerium(III) Carbonate Hydrate

Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O) shares a layered structure with europium carbonate but differs in redox behavior. Cerium exhibits a 4+/3+ redox system, unlike Eu’s 3+/2+ . Eu(III) compounds are generally less soluble than Ce(III) analogs; for example, Eu(III) hydroxide is ~10× less soluble than Ce(III) hydroxide .

Data Tables

Actividad Biológica

Europium(III) carbonate hydrate (Eu(III)CO₃·xH₂O) is a compound that has garnered attention due to its potential biological applications, particularly in the fields of biomedicine and materials science. As a rare earth element (REE), europium exhibits unique properties that can be harnessed for various biological functions, including osteogenesis, angiogenesis, and antibacterial activity. This article reviews the biological activity of this compound, highlighting its synthesis, biological interactions, and potential applications.

Synthesis and Properties

This compound can be synthesized through various methods, including hydrothermal techniques and reaction with sodium bicarbonate. The typical synthesis involves the reaction of europium oxide with dilute hydrochloric acid followed by the addition of urea to achieve a neutral pH, resulting in a high yield of the carbonate hydrate . The compound is characterized by its crystalline structure and luminescent properties, which are significant for imaging applications in biological systems .

1. Osteogenic Properties

Research indicates that europium-containing biomaterials can enhance osteogenic activity. For instance, studies have shown that doping biomaterials with europium ions promotes the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts, leading to increased mineralization and bone formation .

Table 1: Osteogenic Activity of Europium-Containing Biomaterials

| Study Year | Compound Used | Concentration | Methodology | Outcome |

|---|---|---|---|---|

| 2020 | nHAp/PLLA@Eu³⁺ | 3 mol% | BrdU incorporation assay | Increased osteogenesis markers |

| 2018 | Eu-BGNs | 3% | ALP staining | Enhanced expression of osteogenic genes |

2. Angiogenic Effects

Europium compounds have demonstrated significant angiogenic properties. For example, europium hydroxide nanoparticles (EHNs) have been shown to promote endothelial cell proliferation and migration, which are critical processes in angiogenesis. The activation of nitric oxide signaling pathways has been implicated in these effects .

Table 2: Angiogenic Activity of Europium Compounds

| Study Year | Compound Used | Concentration | Methodology | Outcome |

|---|---|---|---|---|

| 2020 | EHNs | 10 μg/mL | Scratch wound healing assay | Enhanced endothelial cell proliferation |

| 2008 | Eu(OH)₃ nanorods | 20-50 μg/mL | Western blot analysis | Dose-dependent increase in cell proliferation |

3. Antibacterial Properties

The antibacterial activity of europium compounds has also been explored. Studies suggest that europium ions can disrupt bacterial cell membranes and inhibit growth. This property is particularly valuable in developing antimicrobial coatings for medical devices .

Table 3: Antibacterial Activity of Europium Compounds

| Study Year | Compound Used | Methodology | Bacterial Strain Tested | Outcome |

|---|---|---|---|---|

| 2020 | Eu(OH)₃ | Zone of inhibition assay | Staphylococcus aureus | Significant inhibition observed |

| 2016 | EHNPs | MTT assay | Escherichia coli | Dose-dependent antibacterial effects |

Toxicological Considerations

While europium compounds exhibit promising biological activities, their toxicity profiles must be considered. Research indicates that europium(III) compounds can induce oxidative stress in certain microorganisms and may have harmful effects at high concentrations . In particular, studies on Tetrahymena thermophila have shown varying levels of toxicity depending on the form of europium used (e.g., EuCl₃ vs. Eu₂O₃) .

Table 4: Toxicity Overview of Europium Compounds

| Compound | LC₅₀ (mg/L) | Effects Observed |

|---|---|---|

| EuCl₃ | Low | Induces oxidative stress |

| Eu₂O₃ | Moderate | Alters lipid metabolism |

Case Studies

Recent case studies highlight the application of this compound in wound healing and tissue regeneration. In vivo experiments demonstrated that materials containing europium significantly enhanced tissue repair processes compared to control groups . The incorporation of europium into biomaterials has shown to facilitate not only osteogenesis but also improve vascularization, crucial for effective wound healing.

Q & A

Q. What are the standard synthesis protocols for high-purity Europium(III) carbonate hydrate (Eu₂(CO₃)₃·xH₂O) in academic research?

this compound is typically synthesized by reacting europium chloride (EuCl₃) with a carbonate source (e.g., K₂CO₃) under controlled pH and atmospheric CO₂ conditions. For example, in TRLFS studies, EuCl₃ is dissolved in HClO₄, and pH is adjusted using K₂CO₃, followed by equilibration under ambient CO₂ (PCO₂ = 10⁻³.5) for >1 week to ensure carbonate complex formation . Purity (99.9–99.99% REO) is maintained using precursors like anhydrous EuCl₃ or nitrate hydrates .

Q. Which characterization techniques are critical for analyzing Eu₂(CO₃)₃·xH₂O hydration states and crystallinity?

- Thermogravimetric Analysis (TGA): Determines hydration number (xH₂O) by measuring mass loss during dehydration .

- X-ray Diffraction (XRD): Identifies crystalline phases and distinguishes between anhydrous/hydrated forms .

- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Probes europium coordination environment via fluorescence lifetime measurements (e.g., 110–435 μs lifetimes correlate with hydration numbers and carbonate binding) .

Q. How should Eu₂(CO₃)₃·xH₂O be handled to prevent degradation during experiments?

Store in airtight containers under inert gas (N₂/Ar) due to hygroscopicity . Avoid prolonged atmospheric exposure to minimize unintended carbonate complexation or hydration shifts .

Advanced Research Questions

Q. How do hydration state variations (xH₂O) impact the coordination chemistry of Eu³⁺ in carbonate complexes?

Hydration numbers directly influence luminescence properties and stability. TRLFS studies show that replacing water ligands with carbonate ions increases fluorescence lifetimes (e.g., 170 μs for monocarbonate vs. 435 μs for tricarbonate complexes). Hydration numbers derived from Horrocks’ equation (e.g., 3.6 H₂O for Eu(CO₃)₂⁻ vs. 1.8 H₂O for Eu(CO₃)₃³⁻) indicate steric effects and ligand substitution dynamics .

Q. What methodological challenges arise in reconciling contradictory thermodynamic data for Eu³⁺-carbonate speciation?

Discrepancies stem from:

- CO₂ Partial Pressure (PCO₂): Aerobic vs. anaerobic conditions alter carbonate availability and complex stability .

- pH Dependence: Speciation shifts from EuCO₃⁺ (pH 6–8) to Eu(CO₃)₃³⁻ (pH >10) require precise buffering .

- Ionic Strength Effects: High electrolyte concentrations can suppress carbonate complexation, necessitating activity corrections .

Q. How can researchers design experiments to mitigate atmospheric CO₂ interference in Eu³⁺-carbonate studies?

- Use gloveboxes with controlled CO₂ levels (<10⁻⁴ atm) .

- Pre-equilibrate solutions with defined PCO₂ using gas mixtures .

- Employ carbonate-free buffers (e.g., Tris-HCl) for pH adjustments in anaerobic setups.

Data Contradiction Analysis

Q. Why do fluorescence lifetimes for Eu³⁺-carbonate complexes vary across studies?

Reported lifetimes depend on:

- Excitation Wavelength: 355 nm vs. 394 nm excitation alters ligand-to-metal charge transfer efficiency .

- Temperature and Stirring: Magnetic stirring during TRLFS prevents europium precipitation but may introduce measurement artifacts .

- Sample Aging: Prolonged storage can lead to polynuclear europium species, reducing lifetime consistency .

Methodological Recommendations

Q. What advanced techniques resolve ambiguities in europium carbonate speciation?

- Extended X-ray Absorption Fine Structure (EXAFS): Directly probes Eu³⁺ coordination shells and bond distances with carbonate .

- Raman Spectroscopy: Detects carbonate vibrational modes (e.g., ν₁ symmetric stretch at 1,060 cm⁻¹) to confirm binding configurations .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔG) for carbonate complexation under varying conditions.

Comparative Analysis of Precursors

Q. How does Eu₂(CO₃)₃·xH₂O compare to other europium precursors (e.g., nitrate, acetate) in material synthesis?

- Carbonate Hydrate: Preferred for pH-sensitive syntheses (e.g., hydrothermal growth) due to slow CO₃²⁻ release .

- Nitrate Hydrate: Offers higher solubility for aqueous reactions but introduces nitrate impurities .

- Acetate Hydrate: Useful in organic-phase nanoparticle synthesis but requires anhydrous conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.